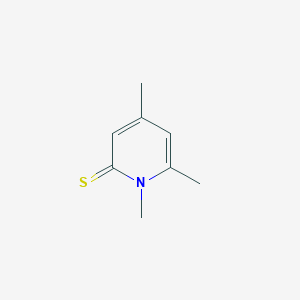

2(1H)-Pyridinethione,1,4,6-trimethyl-

Descripción

Chemical Identification and Properties

2(1H)-Pyridinethione,1,4,6-trimethyl- (CAS: 19006-70-3) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₁NS and a molecular weight of 153 g/mol . Structurally, it belongs to the pyridinethione family, characterized by a six-membered aromatic ring containing one sulfur atom and three methyl substituents at positions 1, 4, and 5. The compound’s InChI key and spectral data (e.g., mass spectra) are documented in the EPA/NIH Mass Spectral Database, indicating its use in analytical chemistry for identification purposes .

Propiedades

Número CAS |

19006-70-3 |

|---|---|

Fórmula molecular |

C8H11NS |

Peso molecular |

153.25 g/mol |

Nombre IUPAC |

1,4,6-trimethylpyridine-2-thione |

InChI |

InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |

Clave InChI |

ZOOJPXLKOTZSPR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=S)N(C(=C1)C)C |

SMILES canónico |

CC1=CC(=S)N(C(=C1)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione,1,4,6-trimethyl- typically involves the reaction of 2-chloropyridine with sodium sulfide under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of 2(1H)-Pyridinethione,1,4,6-trimethyl- is often carried out using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

2(1H)-Pyridinethione,1,4,6-trimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Various substituted pyridinethiones.

Aplicaciones Científicas De Investigación

2(1H)-Pyridinethione,1,4,6-trimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2(1H)-Pyridinethione,1,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, which underlies its potential therapeutic effects.

Comparación Con Compuestos Similares

Research Findings and Limitations

- Synthesis Pathways : 1,4,6-trimethyl- derivatives are synthesized via regioselective alkylation, whereas nitro-substituted analogues require nitration under controlled conditions .

- Biological Activity: Limited data exist for 1,4,6-trimethyl- derivatives, though pyridinethiones are known for antimicrobial properties. Nitro-substituted variants show promise in antitumor research .

- Gaps in Data : Comparative studies on toxicity, environmental impact, and industrial scalability are sparse, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.